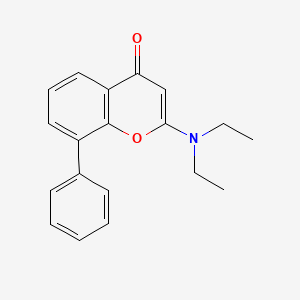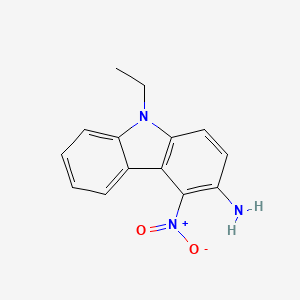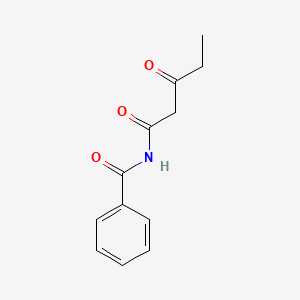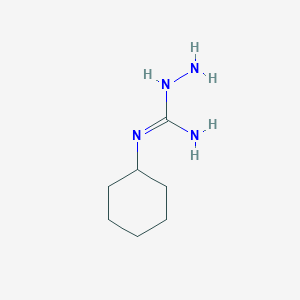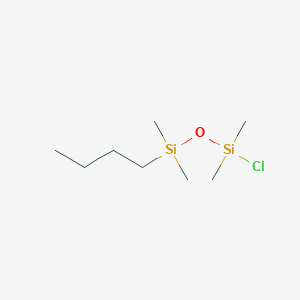
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H21ClOSi2. It is a derivative of 1,1,3,3-tetramethyldisiloxane, where one of the hydrogen atoms is replaced by a butyl group and another by a chlorine atom. This compound is known for its unique chemical properties and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 1-chlorobutene. The reaction typically involves the use of a platinum catalyst to facilitate the addition of the Si-H bond to the unsaturated carbon-carbon bond in 1-chlorobutene . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form 1-butyl-1,1,3,3-tetramethyldisiloxane using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrosilylation Reactions: The Si-H bond in the compound can participate in hydrosilylation reactions with alkenes or alkynes to form new silicon-carbon bonds.
Common Reagents and Conditions
Platinum Catalysts: Used in hydrosilylation reactions to facilitate the addition of Si-H bonds to unsaturated carbon-carbon bonds.
Reducing Agents: Such as LiAlH4, used in reduction reactions to convert the compound into its reduced form.
Nucleophiles: Including amines, alcohols, and thiols, used in substitution reactions to replace the chlorine atom.
Major Products Formed
Substituted Organosilicon Compounds: Formed through substitution reactions with various nucleophiles.
Reduced Disiloxanes: Formed through reduction reactions.
Hydrosilylated Products: Formed through hydrosilylation reactions with alkenes or alkynes.
Scientific Research Applications
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1-butyl-3-chloro-1,1,3,3-tetramethyldisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive Si-H and Si-Cl bonds. These bonds can undergo hydrosilylation, reduction, and substitution reactions, allowing the compound to form new silicon-carbon and silicon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: The parent compound, which lacks the butyl and chlorine substituents.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: A similar compound with two chlorine atoms instead of one.
1-Butyl-1,1,3,3-tetramethyldisiloxane: A compound with a butyl group but no chlorine atom.
The uniqueness of this compound lies in its combination of a butyl group and a chlorine atom, which imparts distinct reactivity and versatility in various applications .
Properties
CAS No. |
80034-62-4 |
|---|---|
Molecular Formula |
C8H21ClOSi2 |
Molecular Weight |
224.87 g/mol |
IUPAC Name |
butyl-[chloro(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H21ClOSi2/c1-6-7-8-11(2,3)10-12(4,5)9/h6-8H2,1-5H3 |
InChI Key |
YJIRNLRNQMGOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
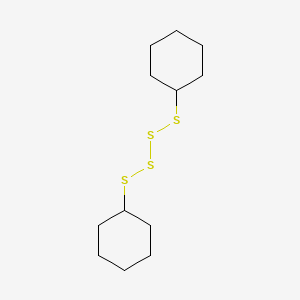
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

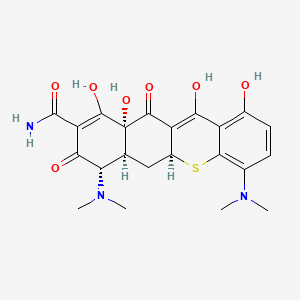
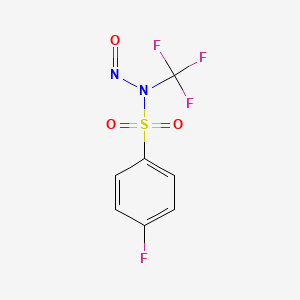
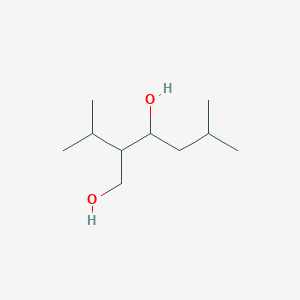
![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
